1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Brand Name: Vulcanchem
CAS No.: 96291-75-7
VCID: VC8162473
InChI: InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1
SMILES: CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose

CAS No.: 96291-75-7

Cat. No.: VC8162473

Molecular Formula: C11H16O7

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose - 96291-75-7

CAS No. 96291-75-7
Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
IUPAC Name [(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1
Standard InChI Key QAGMBTAACMQRSS-HBNTYKKESA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose belongs to the deoxy sugar family, characterized by the absence of a hydroxyl group at the C2 position of the pentofuranose ring. The β-anomeric configuration is stabilized by three acetyl groups at the C1, C3, and C5 positions . Key structural attributes include:

PropertyValueSource
IUPAC Name[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate
Molecular FormulaC11H16O7\text{C}_{11}\text{H}_{16}\text{O}_7
Melting Point65–67°C
Optical Rotation ([α]D25[\alpha]_{D}^{25})-26.1° (c = 1, CHCl₃)

The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . The 1H^1\text{H}-NMR spectrum (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.29–1.31 (d, 3H, CH₃), 2.00–2.05 (s, 9H, 3×OAc), and 5.01–6.05 (m, furanose protons) .

Synthesis Methodologies

Acetylation of 2-Deoxy-D-erythro-pentose

A high-yield route involves direct acetylation of 2-deoxy-D-erythro-pentose (2-deoxyribose) with acetic anhydride in the presence of pyridine and sodium acetate . This one-step process achieves >90% yield under reflux conditions :

2-Deoxyribose+3Ac2Opyridine1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose\text{2-Deoxyribose} + 3 \, \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{1,3,5-Tri-O-acetyl-2-deoxy-β-D-erythro-pentofuranose}

Multi-Step Synthesis from Inosine

An alternative patent-published method (CN102432642B) starts with inosine :

  • Tosylation: Inosine reacts with p-toluenesulfonyl chloride to form 5′-tosyl-6-hydroxy-9-β-D-purine nucleoside (I).

  • Reduction: Sodium borohydride reduces (I) to 5′-deoxy-6-hydroxy-9-β-D-purine nucleoside (II).

  • Acetylation: (II) is acetylated with acetic anhydride to yield 2,3-O-diacetyl-5-deoxyinosine (III).

  • Deglycosylation: (III) undergoes acid-catalyzed cleavage in acetic anhydride/acetic acid to afford the target compound in 82–83% yield .

Biological and Pharmacological Relevance

Antiviral and Anticancer Activity

The compound’s acetyl groups enhance membrane permeability, making it a precursor for bioactive nucleosides. Derivatives exhibit inhibitory effects against viral polymerases and cancer cell proliferation . For example, 1-(3,5-di-O-acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)-2(1H)-pyrimidinone (PubChem CID: 474358) shows antiviral activity against herpes simplex virus .

Immunological Applications

As a hapten in glycoconjugate vaccines, it elicits immune responses against pathogenic carbohydrates . Its stability under physiological conditions ensures efficient antigen presentation.

Industrial and Research Applications

Nucleoside Analog Synthesis

The compound is a key intermediate for antitumor agents (e.g., gemcitabine) and antiviral drugs (e.g., stavudine) . Its 2-deoxyribose scaffold mimics natural nucleosides, enabling incorporation into DNA/RNA analogs.

Glycochemistry

Used in glycosylation reactions to construct oligosaccharides and glycopeptides . The acetyl groups act as protecting units, selectively removable for further functionalization.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%) . Reverse-phase C18 columns and acetonitrile/water mobile phases are standard.

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (C=O) and 1230 cm⁻¹ (C-O) .

  • Mass Spectrometry: ESI-MS shows [M+Na]⁺ at m/z 283.1 .

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